molecular formula C33H21O3P B14459784 Phosphanetriyltris[(naphthalen-1-yl)methanone] CAS No. 67155-52-6

Phosphanetriyltris[(naphthalen-1-yl)methanone]

Katalognummer: B14459784
CAS-Nummer: 67155-52-6
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: ZGWDVIUQEZDNEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphanetriyltris[(naphthalen-1-yl)methanone] can be synthesized through a series of chemical reactions involving naphthalene derivatives and phosphorus trichloride. The reaction typically involves the use of inert gas to prevent oxidation and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Phosphanetriyltris[(naphthalen-1-yl)methanone] involves large-scale chemical reactors where the reactants are combined under strict environmental controls. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Phosphanetriyltris[(naphthalen-1-yl)methanone] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted naphthalene compounds .

Wissenschaftliche Forschungsanwendungen

Phosphanetriyltris[(naphthalen-1-yl)methanone] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Phosphanetriyltris[(naphthalen-1-yl)methanone] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The specific pathways involved depend on the context of its application, such as catalysis or drug delivery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phosphanetriyltris[(naphthalen-1-yl)methanone] is unique due to its high stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. Its ability to form stable complexes with metals also sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

67155-52-6

Molekularformel

C33H21O3P

Molekulargewicht

496.5 g/mol

IUPAC-Name

bis(naphthalene-1-carbonyl)phosphanyl-naphthalen-1-ylmethanone

InChI

InChI=1S/C33H21O3P/c34-31(28-19-7-13-22-10-1-4-16-25(22)28)37(32(35)29-20-8-14-23-11-2-5-17-26(23)29)33(36)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H

InChI-Schlüssel

ZGWDVIUQEZDNEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)P(C(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC6=CC=CC=C65

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.